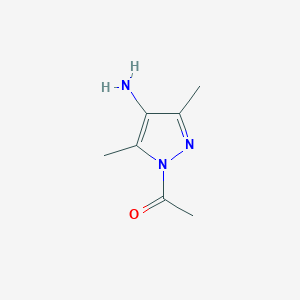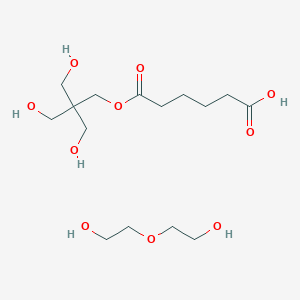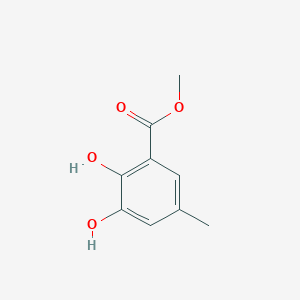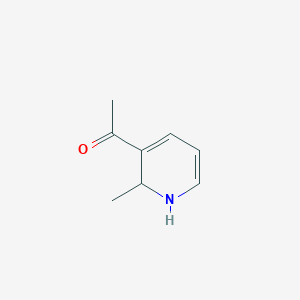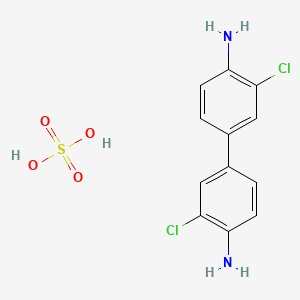![molecular formula C15H15Cl2N3O3 B13800201 5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione CAS No. 68961-21-7](/img/structure/B13800201.png)
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a benzylidene group and bis(2-chloroethyl)amino substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-[Bis(2-chloroethyl)amino]benzaldehyde with pyrimidine-2,4,6-trione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bis(2-chloroethyl)amino group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
科学的研究の応用
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This compound may also interact with DNA, causing cross-linking and subsequent inhibition of DNA replication and transcription.
類似化合物との比較
Similar Compounds
5-[Bis(2-chloroethyl)amino]pyrimidine-2,4-diol: Similar structure but with hydroxyl groups instead of the benzylidene group.
4-[Bis(2-chloroethyl)amino]benzaldehyde: Precursor in the synthesis of the target compound.
Pyrimidine-2,4,6-trione: Core structure without the bis(2-chloroethyl)amino and benzylidene substituents.
Uniqueness
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bis(2-chloroethyl)amino and benzylidene groups enhances its potential as a versatile compound in various scientific applications.
特性
CAS番号 |
68961-21-7 |
|---|---|
分子式 |
C15H15Cl2N3O3 |
分子量 |
356.2 g/mol |
IUPAC名 |
5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H15Cl2N3O3/c16-5-7-20(8-6-17)11-3-1-10(2-4-11)9-12-13(21)18-15(23)19-14(12)22/h1-4,9H,5-8H2,(H2,18,19,21,22,23) |
InChIキー |
VMTWXIRNUYZQPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



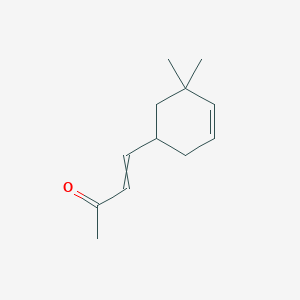
![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)
![Acetamide,N-[1-(4-methylphenyl)-2-propynyl]-](/img/structure/B13800137.png)
![[(Dichloromethyl)sulfanyl]benzene](/img/structure/B13800147.png)

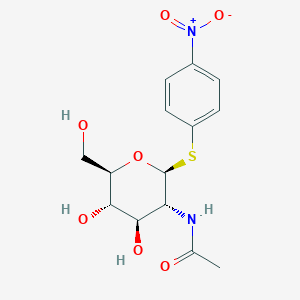
![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)
